2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde
CAS No.:
Cat. No.: VC17666888
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11NO2 |
|---|---|
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde |
| Standard InChI | InChI=1S/C10H11NO2/c11-5-9-4-8-3-7(6-12)1-2-10(8)13-9/h1-3,6,9H,4-5,11H2 |
| Standard InChI Key | TUFXGCURFTYFQB-UHFFFAOYSA-N |
| Canonical SMILES | C1C(OC2=C1C=C(C=C2)C=O)CN |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde, reflects its structural complexity. The benzofuran ring system consists of a fused benzene and furan ring, with partial saturation at the 2,3-positions. Key functional groups include:
-
Aldehyde group (-CHO) at the 5-position, which is highly reactive in condensation and nucleophilic addition reactions.
-
Aminomethyl group (-CHNH) at the 2-position, providing a primary amine for further derivatization.
The three-dimensional conformation of the molecule influences its reactivity and interactions with biological targets. Computational studies predict a planar benzofuran ring with the aldehyde and aminomethyl groups oriented perpendicular to the ring plane, minimizing steric hindrance .
Table 1: Key Molecular Properties
Synthesis and Manufacturing
Optimization Challenges
Key challenges in synthesis include:
-
Regioselectivity: Ensuring functionalization occurs exclusively at the 2- and 5-positions.
-
Stability of the Aldehyde Group: Preventing oxidation or side reactions during amination steps .
Physicochemical Properties
Thermal Stability
The compound’s estimated boiling point of 277.5±19.0 °C suggests moderate thermal stability, making it suitable for reactions requiring elevated temperatures. The flash point of 133.2±15.1 °C indicates a low fire hazard under standard laboratory conditions.
Solubility and Partitioning
-
LogP: Predicted logP of 1.71 implies moderate lipophilicity, favoring membrane permeability in biological systems.
-
Aqueous Solubility: Limited solubility in water due to the nonpolar benzofuran core but enhanced by the polar aldehyde and amine groups.
Reactivity and Functionalization
Aldehyde Group Reactivity
The aldehyde moiety participates in:
-
Nucleophilic Additions: Formation of imines with amines or hydrazones with hydrazines.
-
Oxidation/Reduction: Conversion to carboxylic acids or primary alcohols .
Aminomethyl Group Reactivity
The primary amine can undergo:
-
Acylation: Reaction with acyl chlorides to form amides.
-
Schiff Base Formation: Condensation with carbonyl compounds.
Table 2: Common Reactions and Applications
| Reaction Type | Reagents | Product Application |
|---|---|---|
| Reductive Amination | NaBH₃CN, RCHO | Secondary amine derivatives |
| Grignard Addition | RMgX | Alcohol intermediates |
| Cross-Coupling | Pd catalysts, aryl halides | Biaryl motifs for drug discovery |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
-
Anticancer Agents: Functionalization with cytotoxic moieties (e.g., platinum complexes).
-
Antidepressants: Incorporation into serotonin reuptake inhibitors.
Material Science
Conjugated benzofuran-aldehyde polymers exhibit luminescent properties, applicable in organic light-emitting diodes (OLEDs) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume